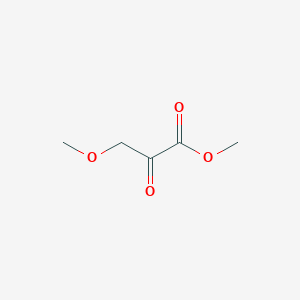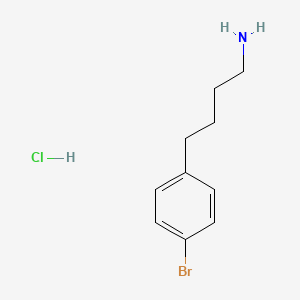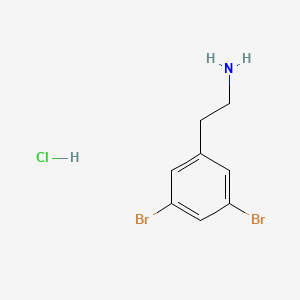![molecular formula C7H4BrClN2O2S B13455545 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 2920142-05-6](/img/structure/B13455545.png)
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a sulfonyl chloride group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its utility as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of imidazo[1,2-a]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow techniques to ensure better control over reaction conditions and to enhance yield and purity. The use of phosphorus pentachloride in the presence of pyridine-3-sulfonic acid has been reported as an efficient method for producing sulfonyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Brominated Derivatives: Resulting from oxidation or reduction reactions.
Coupled Products: Formed from coupling reactions with various substituents.
Aplicaciones Científicas De Investigación
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: Used as a building block for the construction of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can also influence the binding affinity and specificity of the compound towards its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine-3-sulfonyl chloride: Lacks the bromine atom at the 8th position.
8-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride: Contains a chlorine atom instead of a bromine atom at the 8th position.
8-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group at the 3rd position
Uniqueness
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Número CAS |
2920142-05-6 |
|---|---|
Fórmula molecular |
C7H4BrClN2O2S |
Peso molecular |
295.54 g/mol |
Nombre IUPAC |
8-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-5-2-1-3-11-6(14(9,12)13)4-10-7(5)11/h1-4H |
Clave InChI |
ZEKZWIABZQWDFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
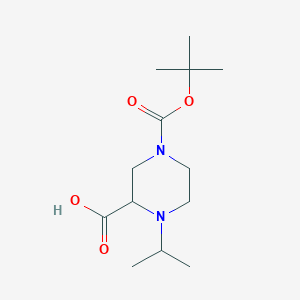
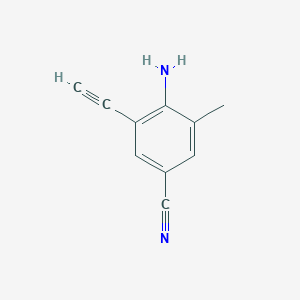
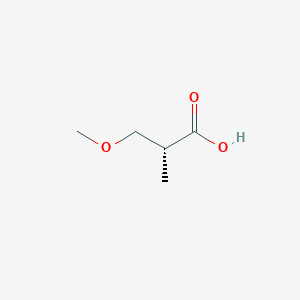

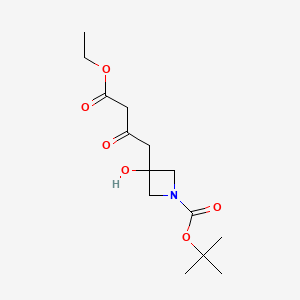


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)

